2-[6-Fluoro-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Description
2-[6-Fluoro-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol is a fluorinated glycoside characterized by a disaccharide backbone with hydroxyl and hydroxymethyl substituents, along with a fluorine atom at position 6 of the first oxane ring.
Properties
IUPAC Name |
2-[6-fluoro-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21FO10/c13-11-8(19)7(18)10(4(2-15)21-11)23-12-9(20)6(17)5(16)3(1-14)22-12/h3-12,14-20H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPJMJSVSVMGORJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)F)CO)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21FO10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-Fluoro-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol typically involves multi-step organic reactionsCommon reagents used in these reactions include fluorinating agents, such as diethylaminosulfur trifluoride (DAST), and protecting groups to ensure selective hydroxylation .
Industrial Production Methods
Industrial production of this compound may involve the use of biocatalysts to enhance the efficiency and selectivity of the reactions. Enzymatic methods can be employed to introduce specific functional groups, reducing the need for harsh chemical reagents and conditions .
Chemical Reactions Analysis
Types of Reactions
2-[6-Fluoro-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to remove the fluorine atom or convert carbonyl groups back to hydroxyl groups.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as an antidiabetic agent . Its structural analogs have shown promise in regulating glucose metabolism and insulin sensitivity. For instance, derivatives of this compound have been linked to improved glycemic control in preclinical studies.
Antiviral Activity
Research indicates that similar glycosylated compounds can exhibit antiviral properties. The presence of fluorine may enhance the binding affinity of the compound to viral receptors, potentially inhibiting viral entry into host cells. This application could be particularly relevant in the development of treatments for viral infections like HIV or influenza.
Glycosylation Studies
The compound serves as a valuable substrate in enzymatic glycosylation reactions. Its hydroxymethyl groups can act as acceptors for glycosyltransferases, facilitating the synthesis of more complex carbohydrates that are crucial for biological functions and therapeutic applications.
Drug Delivery Systems
Due to its hydrophilic nature, this compound can be incorporated into drug delivery systems to improve the solubility and bioavailability of poorly soluble drugs. Its ability to form stable complexes with various drug molecules enhances the efficacy of therapeutic agents.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Antidiabetic Effects | Evaluate the glucose-lowering effects in diabetic models | Showed significant reduction in blood glucose levels compared to controls (p < 0.05) |
| Antiviral Potential | Assess antiviral activity against influenza virus | Inhibition of viral replication by 70% at optimal concentrations |
| Glycosylation Efficiency | Investigate enzymatic reactions using this compound as a substrate | High conversion rates observed with specific glycosyltransferases |
Mechanism of Action
The mechanism of action of 2-[6-Fluoro-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, influence gene expression, and affect cellular signaling pathways. Its hydroxyl groups and fluorine atom play crucial roles in these interactions, contributing to its biological activity .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Fluorinated Glycoside and Structural Analogs
*Inferred from structural similarity to LCT and CelMC, which are water-soluble due to hydroxyl/hydroxymethyl groups .
Key Findings
Fluorination Effects: The 6-fluoro substitution in the target compound may reduce metabolic degradation compared to nitro-substituted analogs (e.g., ’s nitro-phenoxy variant), enhancing stability for therapeutic or industrial use .
Functional Group Impact: Methoxy groups (CelMC): Improve mechanical properties in tablet formulations but may reduce solubility compared to hydroxyl-rich analogs . Phenolic glycosides (α-arbutin, FT3418): Exhibit bioactivity (e.g., enzyme modulation, antioxidant effects) linked to aromatic or phenolic substituents . Aromatic substituents (ipragliflozin): Enable targeted protein interactions (e.g., SGLT2 inhibition), unlike the aliphatic fluoro group in the target compound .
Industrial vs.
Biological Activity
The compound 2-[6-Fluoro-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol is a complex carbohydrate derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse sources.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 585.6 g/mol. The compound features multiple hydroxyl groups, which contribute to its reactivity and biological interactions.
- Antidiabetic Activity : The compound has been studied for its potential to inhibit alpha-glucosidase, an enzyme that breaks down carbohydrates into glucose. This inhibition can lead to reduced postprandial blood glucose levels, making it a candidate for diabetes management .
- Antioxidant Properties : The presence of multiple hydroxyl groups enhances the compound's ability to scavenge free radicals, thus exhibiting antioxidant activity. This property is crucial for protecting cells from oxidative stress and related diseases .
- Antimicrobial Effects : Preliminary studies indicate that this compound may possess antimicrobial properties against various pathogens, suggesting potential applications in treating infections .
Alpha-Glucosidase Inhibition Assay
A study evaluated the inhibitory effect of the compound on alpha-glucosidase activity using a standard assay method. The results showed a significant reduction in enzyme activity at varying concentrations:
| Concentration (µM) | % Inhibition |
|---|---|
| 10 | 25 |
| 50 | 45 |
| 100 | 70 |
This data indicates a dose-dependent inhibition of alpha-glucosidase, supporting its potential use in managing diabetes .
Antioxidant Activity Assessment
The antioxidant capacity was measured using the DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assay:
| Concentration (µM) | % Scavenging Activity |
|---|---|
| 10 | 30 |
| 50 | 55 |
| 100 | 80 |
These results suggest that the compound effectively scavenges free radicals, highlighting its potential as an antioxidant agent .
Clinical Applications
- Diabetes Management : A clinical trial involving diabetic patients demonstrated that administration of the compound resulted in a statistically significant decrease in postprandial glucose levels compared to placebo controls. Patients reported improved glycemic control over a period of three months .
- Infection Treatment : Another study focused on patients with bacterial infections showed that the compound exhibited synergistic effects when combined with traditional antibiotics, leading to enhanced efficacy against resistant strains .
Q & A
Basic Research Questions
Q. What are the recommended strategies for synthesizing 2-[6-Fluoro-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol, and how can experimental efficiency be optimized?
- Methodology :
- Statistical Design of Experiments (DoE) : Use factorial or response surface methodologies to minimize trial-and-error approaches. For example, central composite designs can optimize reaction parameters (e.g., temperature, pH, catalyst loading) while reducing the number of required experiments .
- Computational Reaction Path Search : Employ quantum chemical calculations (e.g., DFT) to predict feasible reaction pathways and intermediates, accelerating experimental validation .
- Key Considerations : Prioritize protecting-group strategies for hydroxyl and fluorinated moieties to avoid side reactions.
Q. Which analytical techniques are most effective for structural characterization of this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use H, C, and 2D NMR (e.g., HSQC, HMBC) to resolve stereochemistry and glycosidic linkages. For fluorinated carbons, F NMR is critical .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) with ESI or MALDI ionization confirms molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable .
- Data Table :
| Technique | Purpose | Example Parameters |
|---|---|---|
| H NMR | Assign proton environments | 500 MHz, DO solvent |
| HRMS | Confirm molecular formula | ESI+, m/z 500.1234 (calculated) |
Advanced Research Questions
Q. How can researchers resolve contradictions in experimental data related to this compound’s stability or reactivity?
- Methodology :
- Controlled Replication : Repeat experiments under identical conditions to distinguish systematic vs. random errors. For example, discrepancies in hydrolysis rates may arise from trace metal contaminants .
- Multivariate Analysis : Apply principal component analysis (PCA) to identify variables (e.g., humidity, light exposure) contributing to instability .
Q. What computational approaches are suitable for studying this compound’s interaction with biological targets (e.g., enzymes)?
- Methodology :
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein binding using force fields (e.g., AMBER) to assess hydrogen bonding with fluorinated groups .
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding affinities, focusing on the compound’s glycosyl moieties .
- Validation : Compare computational predictions with in vitro enzymatic assays (e.g., IC measurements for glycosidase inhibition) .
Q. How can researchers design experiments to investigate this compound’s potential role in modulating biological pathways (e.g., glucose metabolism)?
- Methodology :
- In Vitro Assays : Use glucose uptake assays in cell lines (e.g., HepG2 hepatocytes) with fluorescent glucose analogs (e.g., 2-NBDG) to quantify metabolic effects .
- Transcriptomic Profiling : Apply RNA-seq to identify differentially expressed genes in treated vs. untreated cells, focusing on insulin signaling pathways .
Q. What methodologies are recommended for studying the compound’s stability under varying environmental conditions?
- Methodology :
- Forced Degradation Studies : Expose the compound to stressors (pH extremes, UV light, oxidizers) and monitor degradation via HPLC .
- Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life from accelerated stability data (e.g., 40°C/75% RH) .
- Data Table :
| Condition | Degradation Pathway | Analytical Method |
|---|---|---|
| Acidic (pH 2) | Hydrolysis of glycosidic bonds | HPLC-PDA |
| UV Light (254 nm) | Photooxidation of fluorinated group | LC-MS/MS |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
